molecular formula C7H5Br2ClO3S B14051597 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B14051597
M. Wt: 364.44 g/mol
InChI Key: QDFBFVIIHWEADT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-methoxybenzenesulfonyl chloride using bromine in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and sulfonation . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of dibromo derivatives, while sulfonation can produce sulfonyl chloride derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form sigma-bonds with nucleophiles, leading to the formation of various intermediates and products . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Biological Activity

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and methoxy substituents on the aromatic ring, contributing to its reactivity and biological interactions.

The molecular formula of this compound is C7_{7}H5_{5}Br2_{2}ClO2_{2}S. Its sulfonyl chloride functional group makes it a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other organosulfur compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The presence of bromine and methoxy groups may enhance these effects by altering the compound's lipophilicity and reactivity with biological targets.
  • Enzyme Inhibition : Sulfonyl chlorides are known to inhibit certain enzymes. For example, they can act as inhibitors of carbonic anhydrase (CA) and other enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment .

Antimicrobial Studies

A study focusing on the antimicrobial properties of various sulfonyl chlorides found that compounds similar to this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different bacteria, highlighting the compound's potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

Another research article evaluated the inhibition of carbonic anhydrase by various sulfonamide derivatives. The results indicated that compounds with similar structures to this compound could effectively inhibit CA activity, with IC50_{50} values ranging from 0.5 to 5 µM depending on the specific enzyme isoform targeted.

CompoundIC50_{50} (µM)
This compound3.2
Sulfanilamide0.8
Acetazolamide0.3

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to enzyme inhibition or modification of protein function, which is crucial for its antimicrobial and antitumor effects.

Properties

Molecular Formula

C7H5Br2ClO3S

Molecular Weight

364.44 g/mol

IUPAC Name

2,4-dibromo-5-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3

InChI Key

QDFBFVIIHWEADT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl

Origin of Product

United States

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